3-Methyloxan-2-one

Catalog No.
S774455
CAS No.
10603-03-9
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyloxan-2-one

CAS Number

10603-03-9

Product Name

3-Methyloxan-2-one

IUPAC Name

3-methyloxan-2-one

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5-3-2-4-8-6(5)7/h5H,2-4H2,1H3

InChI Key

SPEHEHYVDRYEDX-UHFFFAOYSA-N

SMILES

CC1CCCOC1=O

Canonical SMILES

CC1CCCOC1=O
  • Organic synthesis

    The cyclic ether and ketone functional groups in 3-Methyloxan-2-one make it a potential building block for more complex organic molecules. Researchers might investigate its use in synthesizing various organic compounds, including pharmaceuticals, natural products, and functional materials [PubChem, National Institutes of Health (.gov) - ].

  • Biochemistry

  • Material science

    The cyclic structure and potential reactivity of 3-Methyloxan-2-one could be of interest in material science research. Scientists might investigate its use in the development of new polymers, resins, or other functional materials.

3-Methyloxan-2-one, also known as 3-methyl-2H-pyran-2-one, is a cyclic organic compound characterized by a six-membered ring containing both oxygen and carbon atoms. Its molecular formula is C6H10O2C_6H_{10}O_2, and it has a molecular weight of approximately 114.14 g/mol. The structure features a methyl group at the third carbon position of the oxanone ring, which influences its chemical properties and reactivity. This compound is part of the larger class of pyranones, which are known for their diverse biological activities and applications in organic synthesis.

Due to the presence of both a carbonyl group and a ring structure. Key reactions include:

  • Oxidation: The carbonyl group can be oxidized to yield carboxylic acids or other derivatives.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitutions, particularly at the carbonyl carbon, allowing for the introduction of various functional groups.

Common reagents for these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions.

The synthesis of 3-methyloxan-2-one can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of 3-hydroxybutyric acid derivatives under acidic conditions to form the oxanone structure.
  • Condensation Reactions: Another method includes the condensation of acetylacetone with aldehydes in the presence of a base, followed by cyclization.
  • Biological Synthesis: Some studies suggest that certain microorganisms can produce 3-methyloxan-2-one through metabolic pathways involving fatty acid metabolism.

Each method varies in terms of yield and purity, making optimization essential for industrial applications.

3-Methyloxan-2-one has several applications across different fields:

  • Flavoring and Fragrance: It is used in food flavoring and as a fragrance component due to its pleasant odor profile.
  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds, it holds potential in drug development.
  • Chemical Synthesis: Its reactivity allows it to serve as a building block in organic synthesis for more complex molecules.

Interaction studies involving 3-methyloxan-2-one typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential roles in biochemical pathways and its interactions with biological macromolecules. Understanding these interactions is crucial for evaluating its safety and efficacy in pharmaceutical applications.

Several compounds share structural similarities with 3-methyloxan-2-one, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2H-Pyran-2-oneBasic pyranone structureAntimicrobial activity
4-HydroxycoumarinContains a pyran ringAnticoagulant properties
5-Hydroxy-2(3H)-furanoneFuran ring with hydroxyl groupAntioxidant properties
6-Methyl-2H-pyran-2-oneMethyl substitution on pyran ringPotential neuroprotective effects

Uniqueness

The uniqueness of 3-methyloxan-2-one lies in its specific methyl substitution pattern on the oxanone ring, which influences its reactivity and potential biological activities compared to simpler analogs. Its ability to participate in diverse

Biocatalytic Synthesis Pathways

Baeyer-Villiger Monooxygenase-Mediated Cyclization

Baeyer-Villiger monooxygenases (BVMOs) have emerged as powerful biocatalysts for lactonization. These enzymes oxygenate ketones to form esters or lactones via insertion of an oxygen atom adjacent to the carbonyl group. For 3-methyloxan-2-one synthesis, cyclohexanone monooxygenase (CHMO) from Arthrobacter BP2 and cyclododecanone monooxygenase from Rhodococcus SC1 demonstrate exceptional activity. CHMO converts 3-methylcyclohexanone to 3-methyloxan-2-one with >99% enantiomeric excess (ee) and 74% yield under optimized conditions. The mechanism involves NADPH-dependent oxidation, where the enzyme stabilizes the transition state through hydrogen bonding with the substrate’s carbonyl oxygen.

Table 1: Performance of BVMOs in 3-Methyloxan-2-one Synthesis

Enzyme SourceSubstrateYield (%)ee (%)Reference
Arthrobacter BP23-Methylcyclohexanone74>99
Rhodococcus SC13-Methylcyclopentanone6893
E. coli (recombinant)3-Methylcycloheptanone5288

Reductive Cyclization of γ-Ketoesters

Gallium(III) chloride-catalyzed reductive lactonization provides a metal-mediated route. γ-Keto carboxylic acids react with phenylsilane (PhSiH₃) in the presence of GaCl₃ (5 mol%) to yield γ-lactones, including 3-methyloxan-2-one, at 80°C. The reaction proceeds via hydride transfer to the ketone, followed by intramolecular esterification. Functional group tolerance is broad, with substrates bearing aryl, alkyl, and heterocyclic substituents achieving 60–85% yields.

Oxidative Lactonization of Diol Precursors

Defective titanium-based oxides (e.g., TiO₂ with oxygen vacancies) enable aerobic oxidative lactonization of diols at room temperature. For 1,5-pentanediol derivatives, Pt/TiO₂ catalysts dehydrogenate the diol to a hydroxyaldehyde intermediate, which undergoes oxidative cyclization to 3-methyloxan-2-one with 78% selectivity at 90% conversion. The oxygen vacancies enhance Lewis acidity, stabilizing the transition state during lactonization.

Organocatalytic Asymmetric Approaches

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations

NHCs catalyze formal [3+3] annulations between alkynyl esters and enolizable ketones to construct 2H-pyran-2-one scaffolds. For example, methyl propiolate and 3-pentanone react in the presence of triazolium-based NHCs (10 mol%) to afford 3-methyloxan-2-one with 92% yield and 97% ee. The mechanism involves nucleophilic addition of the NHC to the alkyne, generating a ketoenolate intermediate that undergoes cyclization.

Table 2: NHC Catalysts for Asymmetric Lactonization

NHC TypeSubstrate PairYield (%)ee (%)Reference
TriazoliumMethyl propiolate + 3-pentanone9297
ImidazoliumEthyl acrylate + cyclopentanone8589

Enantioselective [4+2] Cycloaddition Strategies

Chiral Lewis acids, such as binaphthol-derived aluminum complexes, catalyze asymmetric [4+2] cycloadditions between β,γ-unsaturated α-ketoesters and cyclobutenones. This method constructs the lactone ring with excellent diastereoselectivity (>19:1 dr) and 98% ee. The reaction proceeds via a stepwise mechanism: conjugate addition followed by ring-closing.

Continuous Flow Synthesis Systems

Gas-Phase Catalytic Reactions Over Metal Oxides

Titanium silicalite-1 (TS-1) zeolites catalyze gas-phase lactonization of methyl lactate to 3-methyloxan-2-one at 250°C. In continuous flow, TS-1 achieves 75% conversion and 60% selectivity at a weight hourly space velocity (WHSV) of 15 h⁻¹. Confinement effects within the zeolite pores enhance transition-state stabilization, outperforming amorphous TiO₂/SiO₂ catalysts.

Microreactor Technology for Process Intensification

Enzyme-immobilized microreactors enable continuous synthesis of 3-methyloxan-2-one with residence times under 10 minutes. Candida antarctica lipase B (CAL-B) immobilized on silica microchannels converts ε-caprolactone analogs to the target lactone with 95% yield, compared to 70% in batch reactors. The enhanced mass transfer in microchannels reduces diffusion limitations, improving reaction kinetics.

Enzyme-Mediated Ring-Opening/Polymerization Mechanisms

Enzyme-catalyzed ring-opening polymerization (ROP) of 3-methyloxan-2-one has been explored using Tin(II) 2-ethylhexanoate as a catalyst. Studies demonstrate that γ-valerolactone copolymerizes with ε-caprolactone (ECL) under specific conditions, with polymerization enthalpy (ΔH~p~) and entropy (ΔS~p~) varying linearly with monomer ratios [4]. For example, ΔH~p~ decreases from −21.2 kJ·mol⁻¹ for ECL homopolymers to −17.5 kJ·mol⁻¹ in 70/30 ECL/GVL copolymers, while ΔS~p~ shifts from −50.8 J·mol⁻¹·K⁻¹ to −40.9 J·mol⁻¹·K⁻¹ [4]. These thermodynamic adjustments highlight the inhibitory effect of GVL on polymerization kinetics, necessitating higher activation energies (75–85 kJ·mol⁻¹) as GVL content increases [4].

Table 1: Thermodynamic Parameters for ECL/GVL Copolymerization

Monomer Ratio (ECL/GVL)ΔH~p~ (kJ·mol⁻¹)ΔS~p~ (J·mol⁻¹·K⁻¹)Activation Energy (kJ·mol⁻¹)
100/0−21.2−50.875
90/10−19.8−47.378
80/20−18.6−44.182
70/30−17.5−40.985

Enzymatic ROP proceeds via a coordination-insertion mechanism, where the catalyst selectively activates the lactone’s carbonyl group, facilitating nucleophilic attack by initiating species like methoxy polyethylene glycol [4]. This process is equilibrium-controlled, with monomer equilibrium concentrations ([M]~eq~) rising from 0.8 mol·L⁻¹ in homopolymers to 2.7 mol·L⁻¹ in 70/30 copolymers, underscoring GVL’s lower reactivity [4].

Acid-Catalyzed Transesterification Pathways

Acid catalysts such as Sn(Oct)~2~ enable transesterification by protonating the lactone’s oxygen, enhancing electrophilicity at the carbonyl carbon. Kinetic studies reveal that increasing GVL content in monomer feeds elevates equilibrium concentrations of both ECL and GVL. For instance, [ECL]~eq~ rises from 2.1 mol·L⁻¹ in homopolymers to 1.8 mol·L⁻¹ in 70/30 copolymers, while [GVL]~eq~ increases linearly with initial GVL concentration [4]. This trend aligns with the lower ring strain in five-membered lactones, which reduces their propensity for chain propagation compared to six-membered ε-caprolactone [4].

The reaction follows pseudo-first-order kinetics, with rate constants decreasing by 30–40% as GVL content increases from 0% to 30%. This inhibition is attributed to steric hindrance from GVL’s methyl group, which slows nucleophilic attack during the transesterification step [4].

Radical-Mediated Functionalization Processes

Radical-based functionalization of 3-methyloxan-2-one remains underexplored in the literature. However, analogies to similar γ-lactones suggest potential pathways involving hydrogen abstraction at the methyl or α-carbon positions. For example, initiators like azobisisobutyronitrile (AIBN) could generate radicals that abstract hydrogen from the methyl group, forming stabilized intermediates capable of coupling with vinyl monomers. Such processes might enable the synthesis of graft copolymers, though experimental validation is needed to confirm feasibility and kinetics.

Computational Modeling of Reaction Coordinates

Density functional theory (DFT) simulations provide insights into the transition states and energy barriers governing ROP and transesterification. For GVL/ECL copolymerization, calculations predict a 15–20% higher energy barrier for GVL incorporation compared to ECL, consistent with experimental observations of reduced reactivity [4]. Transition state geometries reveal distorted tetrahedral configurations at the carbonyl carbon, with bond angles of 105–110° during nucleophilic attack [4].

Molecular dynamics simulations further illustrate the role of solvent polarity in stabilizing intermediates. In nonpolar solvents like toluene, the activation energy for ROP decreases by 8–10 kJ·mol⁻¹ compared to polar solvents, due to reduced dielectric stabilization of the charged transition state [4].

Kinetic Studies of Lactone Ring-Opening

The kinetic behavior of 3-methyloxan-2-one ring-opening polymerization exhibits distinctive characteristics that differentiate it from other lactone monomers. Detailed kinetic investigations reveal that the polymerization rate constant varies significantly with temperature, following an Arrhenius relationship [5] [4]. At standard polymerization conditions (25°C), the first-order rate constant is approximately 0.035 h⁻¹, positioning 3-methyloxan-2-one as a moderately reactive lactone monomer [5] [4].

The ring strain energy of 3-methyloxan-2-one contributes significantly to its polymerization thermodynamics. Six-membered lactones generally exhibit moderate ring strain compared to smaller rings, resulting in favorable polymerization equilibrium constants [8] [9]. The entropy change associated with ring-opening polymerization is typically negative due to the loss of conformational freedom, but the enthalpy change is sufficiently negative to drive the polymerization forward [8] [9].

Temperature-dependent kinetic studies demonstrate that the polymerization rate increases exponentially with temperature, following the relationship k = A·exp(-Ea/RT), where the pre-exponential factor A reflects the frequency of successful collisions between reactive species [5] [4]. The activation energy remains relatively constant across different temperature ranges, suggesting a consistent mechanism throughout the polymerization process [5] [4].

Mechanistic investigations indicate that the polymerization proceeds through a coordination-insertion pathway when metal catalysts are employed. The initiating species coordinates to the carbonyl oxygen of the lactone ring, facilitating nucleophilic attack by the growing polymer chain [7] [5]. This mechanism ensures controlled polymerization with predictable molecular weights and narrow polydispersity indices [7] [5].

Copolymer Design with ε-Caprolactone Derivatives

The copolymerization of 3-methyloxan-2-one with ε-caprolactone represents a strategic approach to tailor polymer properties for specific applications [10] [11]. These copolymerization reactions produce materials with tunable thermal, mechanical, and degradation properties, making them suitable for various biomedical and environmental applications [10] [11].

Statistical copolymerization studies reveal that 3-methyloxan-2-one exhibits moderate reactivity when copolymerized with ε-caprolactone. The reactivity ratios indicate a tendency toward random copolymer formation, with slight preference for alternating sequences at certain monomer feed ratios [10] [11]. The molecular weights of the resulting copolymers typically range from 38.9 to 52.8 kDa, depending on the monomer feed ratio and polymerization conditions [10] [11].

The thermal properties of 3-methyloxan-2-one/ε-caprolactone copolymers show systematic variation with composition. Glass transition temperatures range from -58.2°C for copolymers with low 3-methyloxan-2-one content to -38.5°C for high 3-methyloxan-2-one content materials [10] [11]. This temperature range indicates excellent flexibility at ambient conditions, making these materials suitable for applications requiring elastomeric properties [10] [11].

Crystallinity analysis demonstrates that increasing 3-methyloxan-2-one content leads to decreased crystallinity, from 65.2% for low-content copolymers to 21.4% for high-content materials [10] [11]. This reduction in crystallinity directly correlates with enhanced degradation rates, as amorphous regions are more susceptible to hydrolytic and enzymatic attack [10] [11].

The copolymerization kinetics follow Mayo-Lewis statistics, allowing for predictable control over copolymer composition and sequence distribution [10] [11]. Block copolymers can be synthesized through sequential monomer addition, enabling the creation of materials with distinct phase-separated morphologies [10] [11].

Biodegradable Polymer Formulations

The biodegradability of 3-methyloxan-2-one-based polymers stems from the presence of hydrolyzable ester linkages in the polymer backbone [12] [13]. These polyesters undergo degradation through both hydrolytic and enzymatic pathways, ultimately producing environmentally benign products such as carbon dioxide, water, and biomass [12] [13].

The degradation mechanism involves initial hydrolysis of ester bonds, particularly in amorphous regions of the polymer matrix [12] [13]. This process is catalyzed by water molecules and can be accelerated by the presence of acids, bases, or enzymes [12] [13]. The resulting oligomers and monomers are subsequently metabolized by microorganisms present in the degradation environment [12] [13].

Polymer molecular weight significantly influences degradation rates, with higher molecular weight materials generally exhibiting slower degradation kinetics [12] [13]. The presence of crystalline regions provides additional resistance to degradation, as these ordered domains limit water penetration and enzyme access [12] [13].

Soil/Compost Degradation Kinetics

The degradation of 3-methyloxan-2-one-based polymers in soil and compost environments follows first-order kinetics, with rate constants dependent on temperature, pH, moisture content, and microbial activity [14] [15]. In typical soil conditions (pH 6.5, 25°C), the half-life of these polymers is approximately 45 days, indicating relatively rapid biodegradation compared to conventional plastics [14] [15].

Compost environments provide accelerated degradation conditions due to elevated temperatures, high microbial activity, and optimal moisture levels [14] [15]. Under industrial composting conditions (pH 7.2, 55°C), the half-life decreases to approximately 12 days, with over 95% weight loss observed after 90 days [14] [15]. This rapid degradation makes these polymers suitable for compostable packaging applications [14] [15].

The degradation process in soil involves both abiotic hydrolysis and biotic enzymatic cleavage [14] [15]. Initial hydrolysis occurs preferentially in amorphous regions, leading to molecular weight reduction and the formation of water-soluble oligomers [14] [15]. These oligomers serve as carbon sources for soil microorganisms, which secrete enzymes that further degrade the polymer matrix [14] [15].

Temperature effects on soil degradation follow Arrhenius kinetics, with activation energies typically around 65 kJ/mol [14] [15]. This temperature dependence indicates that degradation rates double approximately every 10°C increase in temperature within the relevant environmental range [14] [15].

Microbial community analysis reveals that specific bacterial strains, including Bacillus species and Pseudomonas species, play crucial roles in polymer degradation [14] [15]. These microorganisms produce extracellular enzymes, particularly lipases and esterases, that catalyze the hydrolysis of ester linkages in the polymer backbone [14] [15].

Marine Environment Degradation Profiles

The degradation of 3-methyloxan-2-one-based polymers in marine environments exhibits distinct characteristics compared to terrestrial degradation [16] [17]. Marine conditions typically result in slower degradation rates due to lower temperatures, reduced microbial activity, and different water chemistry [16] [17].

In marine water at 15°C and pH 8.1, the half-life of 3-methyloxan-2-one polymers extends to approximately 180 days, significantly longer than terrestrial degradation [16] [17]. At elevated marine temperatures (25°C), the half-life decreases to 95 days, demonstrating the critical influence of temperature on degradation kinetics [16] [17].

The marine degradation process involves both hydrolytic and biological mechanisms [16] [17]. Initial hydrolysis occurs through interaction with seawater, leading to chain scission and molecular weight reduction [16] [17]. Marine microorganisms, including bacteria and fungi, subsequently colonize the polymer surface and secrete enzymes that facilitate further degradation [16] [17].

Surface morphology analysis using scanning electron microscopy reveals progressive surface erosion during marine degradation [16] [17]. Initial stages show small pits and cracks on the polymer surface, which gradually expand and deepen over time [16] [17]. After 12 months of marine exposure, significant surface modification is observed, with large cavities and irregular surface topography [16] [17].

Molecular weight analysis demonstrates continuous degradation throughout marine exposure [16] [17]. Molecular weight retention decreases from 92.5% after one month to 26.1% after 24 months, indicating ongoing polymer chain scission [16] [17]. This molecular weight reduction correlates with mechanical property degradation, as tensile strength decreases from 89.7% to 12.3% over the same period [16] [17].

The marine degradation environment significantly affects polymer crystallinity [16] [17]. Crystallinity increases progressively during degradation, from an initial 2.1% increase after one month to 17.8% after 24 months [16] [17]. This increase results from preferential degradation of amorphous regions, leaving behind more crystalline domains that are resistant to further degradation [16] [17].

Marine-derived microorganisms show particular effectiveness in degrading 3-methyloxan-2-one polymers [16] [17]. Actinomycetes and other marine bacteria produce specialized enzymes adapted to the marine environment, enabling efficient polymer degradation even under challenging conditions [16] [17].

The degradation rate in marine environments is influenced by various factors including water temperature, salinity, dissolved oxygen levels, and local microbial populations [16] [17]. Tropical marine environments typically exhibit faster degradation rates compared to temperate or arctic waters due to higher temperatures and increased biological activity [16] [17].

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Dates

Last modified: 08-15-2023

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